molecular formula C21H21O4P B162696 Tribenzyl phosphate CAS No. 1707-92-2

Tribenzyl phosphate

Cat. No.: B162696
CAS No.: 1707-92-2
M. Wt: 368.4 g/mol
InChI Key: OACSUWPJZKGHHK-UHFFFAOYSA-N
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Description

Tribenzyl phosphate is an organic compound with the chemical formula C21H21O4P. It is a type of phosphate ester, specifically a triaryl phosphate, where three benzyl groups are attached to a central phosphate group. This compound is known for its use as a plasticizer, flame retardant, and lubricant additive due to its chemical stability and low volatility.

Preparation Methods

Synthetic Routes and Reaction Conditions: Tribenzyl phosphate can be synthesized through the esterification of phosphoric acid with benzyl alcohol. The reaction typically involves the use of a catalyst such as sulfuric acid or hydrochloric acid to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods: In an industrial setting, this compound is produced by reacting phosphorus oxychloride with benzyl alcohol in the presence of a base such as pyridine or triethylamine. The reaction is conducted at elevated temperatures, typically around 100-150°C, to achieve high yields. The product is then purified through distillation or recrystallization to obtain this compound with high purity.

Chemical Reactions Analysis

Types of Reactions: Tribenzyl phosphate undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form benzyl phosphonic acid derivatives.

    Reduction: Reduction reactions can convert it to phosphine derivatives.

    Substitution: Nucleophilic substitution reactions can replace the benzyl groups with other substituents.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or alcohols can be used under basic conditions.

Major Products:

    Oxidation: Benzyl phosphonic acid derivatives.

    Reduction: Phosphine derivatives.

    Substitution: Substituted phosphate esters.

Scientific Research Applications

Tribenzyl phosphate has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis for the preparation of various phosphate esters and phosphonic acid derivatives.

    Biology: It serves as a model compound for studying the behavior of phosphate esters in biological systems.

    Medicine: Research is ongoing to explore its potential as a drug delivery agent due to its ability to form stable complexes with various drugs.

    Industry: It is widely used as a plasticizer in the production of flexible plastics, a flame retardant in polymers, and a lubricant additive to enhance the performance of lubricants.

Mechanism of Action

Tribenzyl phosphate exerts its effects primarily through its ability to form stable complexes with other molecules. In biological systems, it can interact with enzymes and proteins, potentially inhibiting their activity. The phosphate group can also participate in hydrogen bonding and electrostatic interactions, influencing the compound’s behavior in various environments.

Comparison with Similar Compounds

    Triphenyl phosphate: Another triaryl phosphate with three phenyl groups instead of benzyl groups.

    Tricresyl phosphate: Contains three cresyl groups attached to the phosphate group.

    Tributyl phosphate: A trialkyl phosphate with three butyl groups.

Comparison: Tribenzyl phosphate is unique due to its benzyl groups, which provide distinct chemical and physical properties compared to other similar compounds. For example, triphenyl phosphate is more rigid due to the phenyl groups, while tributyl phosphate is more flexible due to the butyl groups. This compound’s benzyl groups offer a balance between rigidity and flexibility, making it suitable for specific applications where these properties are desired.

Properties

IUPAC Name

tribenzyl phosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21O4P/c22-26(23-16-19-10-4-1-5-11-19,24-17-20-12-6-2-7-13-20)25-18-21-14-8-3-9-15-21/h1-15H,16-18H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OACSUWPJZKGHHK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COP(=O)(OCC2=CC=CC=C2)OCC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21O4P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3061897
Record name Tribenzyl phosphate
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Molecular Weight

368.4 g/mol
Source PubChem
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CAS No.

1707-92-2
Record name Tris(phenylmethyl) phosphate
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Record name Tribenzyl phosphate
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Record name Tribenzyl phosphate
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Record name Phosphoric acid, tris(phenylmethyl) ester
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Record name Tribenzyl phosphate
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Record name Tribenzyl phosphate
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Record name TRIBENZYL PHOSPHATE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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